molecular formula C10H14N2O B13339790 (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide

(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide

Katalognummer: B13339790
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: RWFBQHICRCUQJJ-ZYHUDNBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is a chiral compound with a pyrrolidine ring substituted with a methyl group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by oxidation. The formation of pyrrolidine derivatives often involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of pyrrolidine-2-carbaldehyde, while reduction can yield different pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

3-[(1R,2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m1/s1

InChI-Schlüssel

RWFBQHICRCUQJJ-ZYHUDNBSSA-N

Isomerische SMILES

C[N@+]1(CCC[C@@H]1C2=CN=CC=C2)[O-]

Kanonische SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.